molecular formula C16H16F3NO2S B2540894 4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide CAS No. 1024251-56-6

4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide

Cat. No.: B2540894
CAS No.: 1024251-56-6
M. Wt: 343.36
InChI Key: LMZKMXXVZLXKOW-UHFFFAOYSA-N
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Description

4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide is a complex organic compound with a unique structure that includes a cyclohexane ring, two keto groups, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 4,4-dimethyl-2,6-dioxocyclohexane-1-carbonitrile with a trifluoromethyl phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with keto and trifluoromethyl groups. Examples include:

Uniqueness

What sets 4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-15(2)7-11(21)13(12(22)8-15)14(23)20-10-5-3-4-9(6-10)16(17,18)19/h3-6,13H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKMXXVZLXKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=S)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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